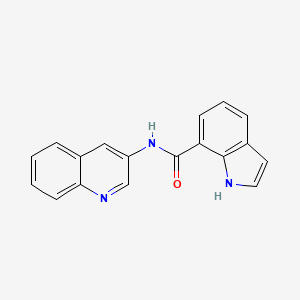

N-quinolin-3-yl-1H-indole-7-carboxamide

Description

Properties

IUPAC Name |

N-quinolin-3-yl-1H-indole-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18(15-6-3-5-12-8-9-19-17(12)15)21-14-10-13-4-1-2-7-16(13)20-11-14/h1-11,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRMVXYRFMNBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC4=C3NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Amidation of 2-Chloroquinoline-3-Carbaldehyde

A foundational approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with indole-7-carboxamide precursors. In one protocol, 2-chloroquinoline-3-carbaldehyde is reacted with 7-aminoindole in the presence of triethylamine (TEA) as a base and ethanol as a solvent under reflux. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 7-aminoindole attacks the aldehyde carbonyl, followed by elimination of HCl to form the carboxamide linkage.

Key Data:

-

Spectroscopic Validation:

This method is notable for its simplicity but requires meticulous control of stoichiometry to avoid side products such as tetrahydropyrimidine derivatives.

Leuckart Reaction for Formamide-Mediated Cyclization

Formamide and Formic Acid as Dual Reagents

The Leuckart reaction offers an alternative route using formamide as a formylating agent. A mixture of 2-chloroquinoline-3-carbaldehyde, formamide, and formic acid in ethanol undergoes reflux for 8 hours, leading to cyclization and subsequent amidation. The mechanism involves formamide attacking the carbonyl carbon, followed by proton transfer and HCl elimination to yield the pyrrolo[3,4-b]quinoline intermediate, which is then functionalized at the 7-position with indole.

Optimization Insights:

This method is advantageous for its use of inexpensive reagents but suffers from moderate yields due to competing decomposition pathways.

Transition Metal-Free Coupling Strategies

t-BuOK/DMF-Mediated Indole Functionalization

A metal-free approach leverages tert-butoxide (t-BuOK) in dimethylformamide (DMF) to activate indole-7-carboxylic acid for amidation. The carboxylic acid is deprotonated by t-BuOK, forming a reactive intermediate that couples with 3-aminoquinoline. This method avoids transition-metal catalysts and achieves high functional group tolerance.

Reaction Conditions:

This protocol is scalable and environmentally benign, though DMF’s high boiling point complicates solvent removal.

Phosphoryl Chloride (POCl₃)-Assisted Cyclodehydration

Two-Step Synthesis via Carbazohydrazides

A two-step strategy involves synthesizing bis-indole carbohydrazides followed by POCl₃-mediated cyclodehydration. Indole-7-carboxylic acid is first converted to its hydrazide derivative, which reacts with 3-aminoquinoline in ethyl acetate under reflux. POCl₃ then dehydrates the intermediate to form the carboxamide bond.

Procedure Highlights:

This method excels in producing high-purity products but requires careful handling of POCl₃ due to its corrosive nature.

Ullman-Type C–N Bond Formation

Copper-Catalyzed Coupling of Aryl Halides and Amines

Copper-catalyzed Ullman coupling enables direct amidation between indole-7-boronic acid and 3-bromoquinoline. Using CuI as a catalyst and 1,10-phenanthroline as a ligand in DMSO at 130°C, this method achieves efficient C–N bond formation.

Performance Metrics:

This approach is versatile for electron-deficient substrates but is limited by the cost of copper ligands.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Practicality of Key Methods

| Method | Yield (%) | Purity (MP, °C) | Advantages | Limitations |

|---|---|---|---|---|

| Base-Catalyzed Amidation | 73 | 328–329 | Simple reagents | Moderate yields |

| Leuckart Reaction | 50 | 288–289 | Low cost | Byproduct formation |

| t-BuOK/DMF Coupling | 75 | 258–260 | Metal-free | Solvent removal challenges |

| POCl₃ Cyclodehydration | 82 | 219–220 | High purity | Hazardous reagents |

| Ullman Coupling | 68 | 215–217 | Broad substrate scope | Expensive ligands |

Chemical Reactions Analysis

Types of Reactions

N-quinolin-3-yl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolin-3-yl-indole-7-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

N-quinolin-3-yl-1H-indole-7-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-quinolin-3-yl-1H-indole-7-carboxamide involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Positional Effects : Carboxamide substitution at the 7-position of indole (target compound) may enhance hydrogen-bonding capacity compared to 3-substituted indole derivatives (e.g., acetamide at C3 in compounds). This could improve target engagement in enzyme active sites .

- Aromatic vs. In contrast, aliphatic substituents (e.g., cyclohexylmethyl in ) may increase lipophilicity, affecting membrane permeability .

- Heterocyclic Diversity: Imidazopyridine derivatives () exhibit distinct electronic properties due to their fused ring system, which may alter metabolic stability compared to indole-quinoline hybrids .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Key Findings :

- The target compound’s carboxamide at C7 likely reduces logP compared to C3-substituted indole-acetamides, balancing lipophilicity and aqueous solubility .

- Quinoline-based hydroxylation (e.g., 7-hydroxyquinoline) significantly enhances solubility but may limit blood-brain barrier penetration due to polarity .

Q & A

Q. How to validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Validation parameters : Assess linearity (R² ≥0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) using spiked plasma samples.

- Inter-day precision : Analyze triplicates over 3 days; %RSD should be <15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.